molecular formula C12H14F2N2O B8009937 (4-Aminophenyl)(4,4-difluoropiperidin-1-yl)methanone

(4-Aminophenyl)(4,4-difluoropiperidin-1-yl)methanone

Cat. No.: B8009937
M. Wt: 240.25 g/mol
InChI Key: RRUWOLMGBQRQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Aminophenyl)(4,4-difluoropiperidin-1-yl)methanone is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group and a difluoropiperidinyl group attached to a methanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(4,4-difluoropiperidin-1-yl)methanone typically involves the reaction of 4-aminophenyl derivatives with 4,4-difluoropiperidine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(4,4-difluoropiperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, alcohols, and various substituted piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Aminophenyl)(4,4-difluoropiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an apoptosis inducer and neuroprotective agent.

    Medicine: Explored for its role as a selective estrogen receptor modulator (SERM) and potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(4,4-difluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, as a selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity, exhibiting both agonistic and antagonistic effects depending on the tissue type. Additionally, its neuroprotective effects are attributed to its ability to inhibit glutamate-induced cell death and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminophenyl)(4,4-difluoropiperidin-1-yl)methanone is unique due to the presence of both an aminophenyl group and a difluoropiperidinyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

(4-aminophenyl)-(4,4-difluoropiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-12(14)5-7-16(8-6-12)11(17)9-1-3-10(15)4-2-9/h1-4H,5-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUWOLMGBQRQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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